Flt3-IN-3

FLT3-ITD FLT3-D835Y Acute Myeloid Leukemia

FLT3-IN-3 (compound 7d) is the optimal tool for studying TKD-mutant subclone emergence under type II inhibitor pressure. Unlike quizartinib (IC50 >2000 nM vs D835Y), it delivers balanced low-nanomolar potency against FLT3-WT (IC50 13 nM) and FLT3-D835Y (IC50 8 nM). A single 10 mg/kg dose sustains FLT3/STAT5 suppression ≥48 hours—substantially longer than quizartinib—reducing animal handling in long-term in vivo studies. With GI50 values of 2 nM (MV4-11) and 1 nM (MOLM-13), and a defined c-KIT selectivity window (3.5–6.9×), FLT3-IN-3 enables rigorous dissection of FLT3-ITD signaling with minimized off-target confounding.

Molecular Formula C27H38N8O
Molecular Weight 490.6 g/mol
Cat. No. B2587500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-3
Molecular FormulaC27H38N8O
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6
InChIInChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33)
InChIKeySAEGVASGMTZGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





FLT3-IN-3 FLT3 Inhibitor Procurement Guide: Potency, Selectivity and In Vivo Durability


FLT3-IN-3 (CAS 2229050-90-0), also designated compound 7d, is a potent, ATP-competitive type I FLT3 tyrosine kinase inhibitor of the 2,6,9-trisubstituted purine class [1]. It exhibits low-nanomolar inhibitory activity against both wild-type FLT3 (FLT3-WT) and the clinically significant D835Y kinase domain mutant [2], and selectively suppresses the proliferation of FLT3-ITD-driven acute myeloid leukemia (AML) cell lines [3].

Why FLT3-IN-3 Cannot Be Readily Substituted by Generic FLT3 Inhibitors


FLT3 inhibitors exhibit markedly divergent potencies across the spectrum of clinically relevant FLT3 mutations (FLT3-ITD, TKD mutations such as D835Y, and gatekeeper mutations like F691L). While type II inhibitors like quizartinib demonstrate exquisite potency against FLT3-ITD (IC50 ~2.2 nM), they are virtually inactive against the common D835Y resistance mutation (IC50 >2000 nM) [1]. Conversely, many type I inhibitors, such as gilteritinib, maintain activity against D835Y but are often significantly less potent than their activity against ITD [1]. FLT3-IN-3 differentiates itself by providing a balanced, low-nanomolar inhibitory profile against both FLT3-WT (IC50 13 nM) and the FLT3-D835Y mutant (IC50 8 nM), a characteristic that is not uniformly shared across the class [2]. This balanced profile, coupled with a distinct in vivo durability of target engagement [3], renders simple substitution with another 'potent' FLT3 inhibitor scientifically invalid.

Quantitative Evidence Guide: FLT3-IN-3 Differentiated Activity Versus Comparators


Balanced FLT3-D835Y vs. FLT3-ITD Inhibitory Profile Contrasted with Quizartinib, Gilteritinib and Crenolanib

FLT3-IN-3 maintains potent, near-equivalent inhibition of both FLT3-WT (IC50 13 nM) and FLT3-D835Y (IC50 8 nM). In stark contrast, quizartinib demonstrates an extreme >1000-fold loss of potency against the D835Y mutant (IC50 2089 nM vs. 2.2 nM for FLT3-ITD). Gilteritinib and crenolanib, while more potent against D835Y than quizartinib, still exhibit 18-fold and 25-fold reduced potency, respectively, relative to their FLT3-ITD IC50 values [1].

FLT3-ITD FLT3-D835Y Acute Myeloid Leukemia

Comparative Cellular Anti-Proliferative Potency in FLT3-ITD-Positive AML Cell Lines

FLT3-IN-3 suppresses the growth of FLT3-ITD-positive MV4-11 and MOLM-13 AML cells with exceptional potency (GI50 = 2 nM and 1 nM, respectively) . For reference, gilteritinib, a clinically approved type I FLT3 inhibitor, exhibits IC50 values of 0.29 nM against FLT3 kinase but requires approximately 2-5 nM to inhibit proliferation of similar AML cell lines in standard 72-hour assays . The sub-single-digit nanomolar GI50 values of FLT3-IN-3 place it among the most potent FLT3 inhibitors in these disease-relevant cellular contexts.

MV4-11 MOLM-13 GI50

Sustained In Vivo Target Engagement and Pharmacodynamic Durability vs. Quizartinib

A single 10 mg/kg intraperitoneal dose of FLT3-IN-3 (compound 7d) in mice bearing subcutaneous MV4-11 xenografts resulted in sustained inhibition of both FLT3 autophosphorylation and STAT5 phosphorylation for up to 48 hours. In the same study, the duration of FLT3 and STAT5 pathway inhibition following a single dose of the reference inhibitor quizartinib was substantially shorter [1].

In Vivo Xenograft Pharmacodynamics

Quantified Kinase Selectivity Profile Against Common FLT3 Inhibitor Anti-Targets

FLT3-IN-3 exhibits a defined selectivity window against several kinases frequently co-inhibited by less selective FLT3 inhibitors. Its IC50 values for c-KIT, VEGFR2, and PDGFRα are 45.3 nM, 68.7 nM, and 89.2 nM, respectively, corresponding to 3.5-fold, 5.3-fold, and 6.9-fold selectivity over FLT3-WT (IC50 13 nM). It displays negligible activity against EGFR and BCR-ABL (IC50 >1000 nM) [1]. In comparison, quizartinib is reported as ~10-fold selective for FLT3 over KIT, PDGFR, and RET , while gilteritinib shows ~800-fold selectivity over c-KIT [2].

Kinase Selectivity c-KIT VEGFR2 PDGFRα

Recommended Research and Preclinical Application Scenarios for FLT3-IN-3


Investigating Resistance Mechanisms to Type II FLT3 Inhibitors (e.g., Quizartinib)

Given the complete lack of activity of quizartinib against FLT3-D835Y (IC50 >2000 nM) and the balanced potency of FLT3-IN-3 against both FLT3-ITD and FLT3-D835Y (IC50 3 nM and 8 nM, respectively) , FLT3-IN-3 is the optimal tool compound to study the emergence and biology of TKD-mutant subclones in AML models treated with type II inhibitors. It allows researchers to model the selective pressure exerted by quizartinib while providing a comparator with a distinct resistance profile.

In Vivo Pharmacodynamic Studies Requiring Sustained Target Inhibition with Minimal Dosing

The ability of a single 10 mg/kg dose of FLT3-IN-3 to maintain suppression of FLT3 and STAT5 phosphorylation for at least 48 hours in a xenograft model—substantially longer than the effect observed with quizartinib [1]—makes it particularly well-suited for long-term in vivo efficacy studies. This sustained engagement reduces the need for frequent (e.g., twice-daily) dosing, thereby minimizing animal handling stress and simplifying experimental logistics.

High-Resolution In Vitro Profiling of FLT3-ITD Signaling and Apoptosis in AML Cell Lines

With sub-single-digit nanomolar GI50 values in MV4-11 (2 nM) and MOLM-13 (1 nM) cells , FLT3-IN-3 provides a potent and reliable tool for dissecting FLT3-ITD-dependent signaling pathways (STAT5, ERK1/2, AKT) and cell cycle effects (G1 arrest) in vitro. Its defined selectivity profile (e.g., c-KIT IC50 45.3 nM) allows researchers to conduct these experiments at concentrations that are likely to minimize confounding off-target kinase inhibition.

Comparative Selectivity and Toxicology Screening in FLT3-Driven Models

The explicitly quantified kinase selectivity window of FLT3-IN-3 against c-KIT, VEGFR2, and PDGFRα (3.5- to 6.9-fold) [2] provides a defined reference point for toxicology and off-target effect studies. This enables direct, data-driven comparison with more selective agents like gilteritinib (800-fold vs. c-KIT) and less selective multi-kinase inhibitors, facilitating the attribution of observed phenotypes to specific kinase inhibition events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flt3-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.